Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride

Description

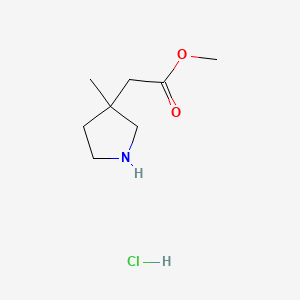

Methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride is a pyrrolidine-derived compound featuring a methyl-substituted pyrrolidine ring and a methyl ester group. The compound’s hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications in drug discovery. Key structural features include:

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl 2-(3-methylpyrrolidin-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(3-4-9-6-8)5-7(10)11-2;/h9H,3-6H2,1-2H3;1H |

InChI Key |

PTOHSQBULOGOFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)CC(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride involves a nucleophilic substitution reaction between 3-methylpyrrolidine and methyl chloroacetate. The reaction typically occurs under basic conditions, using bases such as sodium hydroxide to facilitate the substitution of the chloro group by the pyrrolidine nitrogen, forming the methyl ester intermediate. Subsequently, the product is converted into its hydrochloride salt by treatment with hydrochloric acid.

-

-

- Reactants: 3-methylpyrrolidine + methyl chloroacetate

- Base: Sodium hydroxide (NaOH)

- Solvent: Often an organic solvent or aqueous medium

- Temperature: Controlled to optimize yield and minimize side reactions

-

- Treatment with hydrochloric acid (HCl)

- Yields methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride as a crystalline solid

-

This method is well-established and provides good yields with relatively straightforward purification steps.

Industrial Production Methods

Industrial scale synthesis follows the same fundamental chemistry but incorporates process optimizations for scalability, safety, and cost-effectiveness. Industrial-grade reagents and solvents are used, and reaction parameters such as temperature, mixing, and reaction time are finely controlled to maximize purity and yield. The process often includes:

- Use of continuous flow reactors or batch reactors with precise temperature control

- Optimization of base concentration and reaction time to reduce by-products

- Efficient isolation and crystallization techniques for the hydrochloride salt to ensure pharmaceutical-grade purity.

Related Synthetic Strategies and Analogues

While direct literature on alternative synthetic routes for methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride is limited, related pyrrolidine derivatives provide insight into possible methods:

Reduction of ester derivatives to aldehydes or alcohols using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or methanol at controlled temperatures (0°C to reflux) is common in pyrrolidine chemistry.

Use of silylation reagents and bases such as morpholine or N-methylpiperidine under mild conditions (0°C to 40°C) in solvents like dimethylformamide (DMF) or acetonitrile can facilitate functional group transformations on pyrrolidine rings.

Chiral resolution or asymmetric synthesis techniques are employed for stereochemically pure analogues of pyrrolidine esters, involving asymmetric catalysis or chiral resolution steps to obtain enantiomerically enriched products.

Data Tables of Preparation Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetate group can be substituted with other functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium hydroxide or hydrochloric acid are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted acetates .

Scientific Research Applications

Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(3-methylpyrrolidin-3-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Attributes of Methyl 2-(3-Methylpyrrolidin-3-yl)acetate Hydrochloride and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Ester Group | CAS Number | Similarity Score* |

|---|---|---|---|---|---|---|

| Methyl 2-(3-methylpyrrolidin-3-yl)acetate HCl | C₈H₁₆ClNO₂ | 193.67 | 3-methylpyrrolidine, acetate | Methyl | Not explicitly listed | — |

| (S)-Methyl 2-(pyrrolidin-3-yl)acetate HCl | C₇H₁₄ClNO₂ | 179.65 | Pyrrolidine, acetate | Methyl | 1024038-33-2 | 1.00 |

| Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl | C₈H₁₆ClNO₂ | 193.67 | Pyrrolidine, acetate | Ethyl | 1332459-32-1 | 0.95 |

| Methyl 3-(pyrrolidin-3-yl)propanoate HCl | C₈H₁₆ClNO₂ | 193.67 | Pyrrolidine, propanoate | Methyl | 1211593-43-9 | 1.00 |

| tert-Butyl 3-oxopyrrolidine-1-carboxylate | C₉H₁₅NO₃ | 185.22 | Oxopyrrolidine, tert-butyl | None | 101385-93-7 | — |

*Similarity scores calculated based on structural alignment algorithms .

Structural and Functional Differences

Substituent Effects :

- The 3-methyl group on the pyrrolidine ring in the target compound increases steric hindrance compared to unmethylated analogs like (S)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. This may reduce metabolic degradation and improve binding affinity in target proteins .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl) exhibit lower polarity and slower hydrolysis rates than methyl esters, affecting pharmacokinetics .

Stereochemistry :

- The (S)- and (R)-configurations in analogs (e.g., CAS 1024038-33-2 vs. 1332459-32-1) significantly influence biological activity. For instance, (S)-enantiomers often show higher receptor selectivity .

Backbone Modifications: Methyl 3-(pyrrolidin-3-yl)propanoate HCl features a propanoate chain instead of acetate, elongating the molecule and altering its hydrophobic interactions .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Methyl esters further enhance solubility compared to tert-butyl derivatives (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate) .

- Stability : Methyl esters are more prone to hydrolysis than ethyl esters under physiological conditions, which may limit their use in prodrug design .

Biological Activity

Methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride is an organic compound with the molecular formula C8H16ClNO2, known for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2763756-21-2 |

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.7 g/mol |

| Melting Point | 162-164 °C |

| Purity | ≥ 95% |

The synthesis of methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride typically involves the nucleophilic substitution of methyl chloroacetate with 3-methylpyrrolidine in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The compound's biological activity is attributed to its ability to interact with various molecular targets, potentially acting as a substrate or inhibitor in enzymatic reactions. This interaction can influence several biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound has potential antimicrobial properties, although specific mechanisms remain to be elucidated.

- Neuroprotective Effects: The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential efficacy in conditions like Huntington's disease .

- Pharmacological Applications: Methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride may serve as a precursor in drug development, particularly in synthesizing compounds targeting the central nervous system and metabolic pathways .

Case Studies and Research Findings

- Neuroprotective Studies: In a study examining the effects of pyrrolidine derivatives on neuronal health, methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests its potential utility in treating neurodegenerative disorders .

- Antimicrobial Testing: A series of antimicrobial assays revealed that the compound exhibited moderate activity against several bacterial strains, indicating its potential as an antimicrobial agent. Further optimization and structural modifications may enhance its efficacy .

Comparison with Similar Compounds

Methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride can be compared with other pyrrolidine derivatives to evaluate differences in biological activity:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves protecting-group strategies and cyclization reactions. For example, starting from pyrrolidine derivatives (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate ), alkylation or esterification steps are employed. Key purification methods include recrystallization (using solvents like ethanol/water mixtures) and chromatography (HPLC or flash column). Purity optimization requires strict control of reaction conditions (e.g., anhydrous environments, inert gas) and validation via NMR and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. For hydrochloride salts, elemental analysis (e.g., chloride content) and Fourier-Transform Infrared Spectroscopy (FT-IR) verify salt formation .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (25–40°C) should be conducted using UV-Vis spectroscopy or LC-MS to monitor degradation. Buffered solutions (e.g., phosphate or acetate) are recommended for storage .

Advanced Research Questions

Q. How can chiral synthesis of the 3-methylpyrrolidine moiety be achieved, and what are the challenges in enantiomeric resolution?

- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) or enzymatic resolution can yield enantiopure intermediates. Challenges include minimizing racemization during deprotection. Techniques like chiral HPLC (using amylose/cellulose columns) or X-ray crystallography confirm enantiomeric excess .

Q. What strategies are effective in analyzing and resolving contradictions in biological activity data across assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, buffer composition). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Control for impurities via spiking experiments with known degradants (e.g., ethylphenidate derivatives ).

Q. How can the compound’s interactions with biomolecules (e.g., enzymes, receptors) be systematically studied?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Molecular docking simulations (e.g., AutoDock) predict binding modes, validated by mutagenesis studies. For enzyme inhibition, employ fluorogenic substrates and kinetic analysis (Km/Vmax) .

Q. What methodologies are recommended for stability profiling under stress conditions (heat, light, oxidation)?

- Methodological Answer : Forced degradation studies:

- Thermal : Incubate at 60°C for 24–48 hours.

- Photolytic : Expose to UV light (ICH Q1B guidelines).

- Oxidative : Treat with H₂O₂ (3% v/v).

Analyze degradants via LC-MS/MS and compare to reference standards (e.g., articaine derivatives ).

Q. How can synthetic byproducts or isomers be identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.